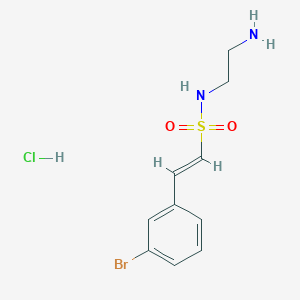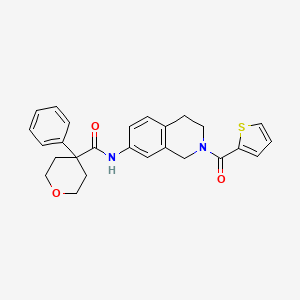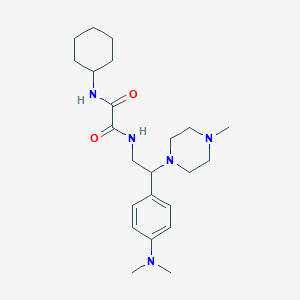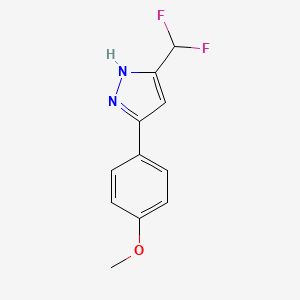![molecular formula C17H27N5O2 B2989878 1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione CAS No. 851937-46-7](/img/structure/B2989878.png)
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione, commonly known as theophylline, is a xanthine derivative that has been used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that relaxes the smooth muscles in the airways, which helps to improve breathing. In addition to its clinical applications, theophylline has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels results in the relaxation of the smooth muscles in the airways, which improves breathing. Theophylline also has other mechanisms of action, including the inhibition of adenosine receptors and the modulation of calcium ion channels.
Biochemical and Physiological Effects:
Theophylline has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, antioxidant, and immunomodulatory effects, which may be beneficial in the treatment of various diseases. Theophylline has also been shown to have effects on the cardiovascular system, such as increasing heart rate and blood pressure. Additionally, theophylline has been shown to have effects on the central nervous system, such as improving cognitive function and mood.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has several advantages for use in lab experiments. It is a well-established drug that has been extensively studied, which makes it a reliable tool for research. Theophylline is also relatively inexpensive and readily available, which makes it accessible for researchers. However, there are also limitations to the use of theophylline in lab experiments. Theophylline has a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, theophylline can interact with other drugs and compounds, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of theophylline. One area of research is the development of new formulations and delivery methods for theophylline, which may improve its clinical efficacy and reduce its side effects. Another area of research is the investigation of theophylline's potential use in the treatment of other diseases, such as cancer and neurological disorders. Additionally, further research is needed to elucidate the mechanisms of action of theophylline and to identify new targets for its use.
Synthesemethoden
Theophylline can be synthesized using various methods, including the Fischer indole synthesis, the Skraup synthesis, and the Bamberger triazine synthesis. The most commonly used method is the Fischer indole synthesis, which involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of sodium ethoxide and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain theophylline.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its clinical applications in the treatment of respiratory diseases. However, it has also been investigated for its potential use in the treatment of other diseases, such as cardiovascular diseases, neurological disorders, and cancer. Theophylline has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects, which may be beneficial in the treatment of these diseases.
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-5-9-22-13(11-21-10-7-6-8-12(21)2)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGCEGUQZGEWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)



![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)

![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)
![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)



![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)
![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)